Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a highly functionalized, orthogonally reactive heterocyclic building block primarily procured for the synthesis of complex fused ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. By integrating a basic 4-pyridyl moiety at the N1 position, a nucleophilic 5-amino group, an electrophilic 4-bromo handle, and a stable 3-ethyl ester, this scaffold provides a direct, multi-point diversification platform for medicinal chemistry and agrochemical development [1]. Its pre-installed bromination and esterification specifically optimize it for immediate deployment in transition-metal-catalyzed cross-couplings and high-temperature cyclizations, bypassing the typical stability and regioselectivity issues associated with crude pyrazole functionalization [2].
Procurement teams often consider substituting this compound with its unbrominated precursor (Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate) or its cheaper chloro analog to reduce upfront material costs. However, these substitutions introduce severe downstream process inefficiencies. In-house bromination of the unbrominated precursor using N-bromosuccinimide (NBS) typically yields a complex mixture containing 10-15% over-brominated and regiochemically scrambled impurities, requiring labor-intensive chromatographic purification that negates any initial cost savings [1]. Similarly, substituting with the 4-chloro analog drastically reduces reactivity in standard cross-coupling protocols, forcing the use of expensive, proprietary phosphine ligands (e.g., XPhos or BrettPhos) and higher catalyst loadings to achieve acceptable yields [2]. Procuring the exact 4-bromo, 4-pyridyl compound ensures out-of-the-box compatibility with standard, cost-effective synthetic workflows.
The 4-bromo functional group provides a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, significantly outperforming the chloro analog. In standard Suzuki-Miyaura couplings using cost-effective Pd(dppf)Cl2, the target compound achieves an 88% yield, whereas the chloro comparator stalls at 62% even when utilizing more expensive Pd2(dba)3/XPhos catalyst systems [1].
| Evidence Dimension | Cross-coupling yield and catalyst requirement |
| Target Compound Data | 88% yield using standard Pd(dppf)Cl2 at 80°C |
| Comparator Or Baseline | 4-Chloro analog: 62% yield requiring Pd2(dba)3/XPhos at 110°C |
| Quantified Difference | 26% higher yield with significantly lower catalyst and energy costs |
| Conditions | Standard Suzuki-Miyaura coupling with phenylboronic acid, K2CO3, 1,4-dioxane/water. |
Procuring the bromo variant reduces reliance on expensive proprietary ligands and improves overall throughput in library synthesis.
Purchasing the pre-brominated target compound eliminates a problematic synthetic step. Attempts to brominate the unbrominated baseline compound in-house typically result in a crude yield of only 72%, heavily contaminated with 15% dibrominated side products that require tedious column chromatography to resolve. The procured target compound provides >98% purity out-of-the-box [1].
| Evidence Dimension | Purity and process yield |
| Target Compound Data | >98% purity, 0 purification steps required |
| Comparator Or Baseline | Unbrominated precursor: 72% yield after in-house NBS bromination, requiring chromatographic purification |
| Quantified Difference | Elimination of 1 synthetic step and a 15% reduction in critical impurities |
| Conditions | Standard electrophilic bromination using N-bromosuccinimide (NBS) in DMF at room temperature. |
Eliminating the bromination step saves significant labor, solvent costs, and time, making the pre-brominated compound vastly superior for scale-up.
The inclusion of the N1-(4-pyridyl) moiety dramatically alters the physicochemical profile of the scaffold compared to standard N1-phenyl pyrazoles. The basic pyridyl nitrogen allows for reversible salt formation (e.g., hydrochloride salt), boosting aqueous solubility to 12.5 mg/mL. In contrast, the N1-phenyl analog exhibits poor aqueous solubility (<0.1 mg/mL), complicating downstream biological assay formulation [1].
| Evidence Dimension | Aqueous solubility (as HCl salt) |
| Target Compound Data | 12.5 mg/mL |
| Comparator Or Baseline | N1-Phenyl analog: <0.1 mg/mL |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Solubility measured in PBS buffer (pH 7.4) at 25°C after HCl salt formation. |
High aqueous solubility is critical for ensuring reliable concentration-response curves in early-stage biological screening and improving the bioavailability of derived compounds.
The 3-ethyl ester provides essential thermal stability required for harsh downstream cyclization reactions. Differential Scanning Calorimetry (DSC) indicates the target compound is stable up to 215°C. Conversely, the corresponding 3-carboxylic acid analog undergoes rapid decarboxylation starting at 148°C, precluding its use in high-temperature ring-closing reactions (e.g., with formamide at 180°C) [1].
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | Stable up to 215°C |
| Comparator Or Baseline | 3-Carboxylic acid analog: Decarboxylation onset at 148°C |
| Quantified Difference | 67°C higher thermal stability window |
| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen atmosphere. |
The robust thermal profile of the ethyl ester enables high-temperature cyclization protocols necessary for synthesizing fused pyrazolo-pyrimidine systems without material degradation.
Because of its high thermal stability (up to 215°C), this compound is the ideal starting material for high-temperature cyclization with formamide or amidines. The resulting fused pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in oncology and inflammation research, where the retained 4-pyridyl group improves kinase hinge-binding interactions [1].
The highly reactive 4-bromo handle allows for efficient, late-stage Suzuki, Stille, or Buchwald-Hartwig cross-couplings. Unlike the chloro analog, this compound achieves high yields (>85%) with standard, inexpensive palladium catalysts, making it highly suitable for automated library synthesis and parallel medicinal chemistry workflows [2].
For projects struggling with the poor pharmacokinetics of N-phenyl pyrazoles, procuring this N-(4-pyridyl) variant provides an immediate solution. The ability to form stable, highly soluble salts (>12.5 mg/mL) directly translates to improved formulation characteristics for in vivo dosing and reliable in vitro assay performance [3].